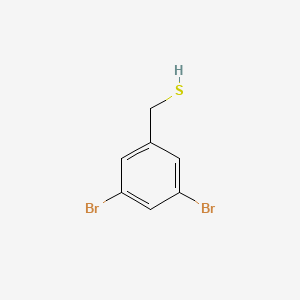

(3,5-Dibromophenyl)methanethiol

Description

Properties

Molecular Formula |

C7H6Br2S |

|---|---|

Molecular Weight |

282.00 g/mol |

IUPAC Name |

(3,5-dibromophenyl)methanethiol |

InChI |

InChI=1S/C7H6Br2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 |

InChI Key |

OQFNIFRCLFGULX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CS |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,5 Dibromophenyl Methanethiol

General Reactivity of Aryl Methanethiols

Aryl methanethiols, also known as benzylic thiols, exhibit a diverse range of chemical reactivity. The thiol group (-SH) is a key functional group that can undergo several types of reactions.

Nucleophilicity and Acidity: The sulfur atom in the thiol group possesses lone pairs of electrons, rendering it nucleophilic. researchgate.net This allows aryl methanethiols to participate in nucleophilic substitution and addition reactions. The acidity of the S-H bond (pKa ~10.4 for methanethiol) allows for deprotonation by a base to form a thiolate anion (RS⁻), which is a potent nucleophile. wikipedia.org

Oxidation: Thiols are susceptible to oxidation. Mild oxidation can lead to the formation of disulfides (RSSR). Further oxidation can yield sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H). wikipedia.org

Thiol-Ene "Click" Chemistry: Aryl methanethiols can participate in thiol-ene reactions, a type of "click" chemistry where a thiol adds across a double bond. alfa-chemistry.comwikipedia.org This reaction can proceed via a radical or nucleophilic mechanism and is highly efficient for forming carbon-sulfur bonds. alfa-chemistry.comtaylorandfrancis.com

Mechanisms of Carbon-Sulfur Bond Formation involving Halogenated Aryl Systems

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and several mechanistic pathways are relevant to halogenated aryl systems like (3,5-Dibromophenyl)methanethiol (B6260952). researchgate.netacs.org

Radical Chain Mechanisms in Thiolation Processes

Radical-mediated thiol-ene reactions involve the formation of a thiyl radical (RS•) as a key intermediate. wikipedia.orgscience.gov This process typically involves three steps:

These reactions are synthetically valuable and can be used to initiate cascade cyclizations in the synthesis of natural products. wikipedia.org

Proton Transfer Dual Ionization (PTDI) S_NAr Mechanisms

A unique mechanism for thioetherification, termed Proton Transfer Dual Ionization (PTDI) S_NAr, has been identified for the reaction of thiols with halogenated heterocycles. scispace.comchemrxiv.org This pathway is distinct from traditional S_NAr reactions and involves:

This mechanism allows for thioetherification to proceed under exceptionally mild conditions without the need for light, transition metals, or an external base. scispace.comchemrxiv.org

Elucidation of Transition Metal-Catalyzed Elementary Steps (Oxidative Addition, Transmetalation, Reductive Elimination)

Transition metal catalysis, particularly with palladium, is a powerful tool for forming C-S bonds. nih.govresearchgate.net The catalytic cycle generally involves three key elementary steps: umb.eduacsgcipr.org

Influence of Bromine Substituents on Reaction Pathways and Kinetics

The presence of two bromine atoms on the phenyl ring of this compound has a significant impact on its reactivity.

Electronic Effects: Bromine is an electron-withdrawing group, which increases the acidity of the thiol proton, making it easier to deprotonate. ias.ac.in This enhances the nucleophilicity of the corresponding thiolate. The electron-withdrawing nature of the bromine atoms also makes the aryl ring more susceptible to nucleophilic aromatic substitution. However, the electronegativity of the halogen can also affect the nucleophilicity of the carbon to which it is attached. researchgate.net

Thiol and Aryl Bromide Moiety Reactivity in Cascade and Tandem Transformations

The dual functionality of this compound, possessing both a reactive thiol group and two aryl bromide moieties, makes it a valuable substrate for cascade and tandem reactions. These reactions allow for the construction of complex molecular architectures in a single synthetic operation.

For instance, the thiol group can be utilized in a thiol-ene reaction to introduce a new substituent, followed by a transition metal-catalyzed cross-coupling reaction at one or both of the aryl bromide positions. Visible-light-induced three-component reactions involving alkynes, thiols, and other reagents can lead to the regioselective formation of complex thioethers. acs.org The ability of aryl halides to participate in further transformations after initial C-S bond formation is a valuable feature in the design of complex synthetic strategies. acs.org

Advanced Applications in Functional Materials Science

Development of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. The thiol group of (3,5-Dibromophenyl)methanethiol (B6260952) provides a strong affinity for noble metal surfaces, making it an ideal candidate for SAM formation.

The formation of SAMs using thiol-containing molecules on noble metal substrates like gold and silver is a well-established method for surface functionalization. The process is primarily driven by the strong, covalent interaction between sulfur and the metal atoms. When this compound is introduced to a gold surface, it is expected to chemisorb via the deprotonation of the thiol's S-H bond, forming a stable gold-thiolate (Au-S) bond. nih.govarxiv.org Studies on similar molecules, such as methanethiol (B179389) on Au(111), suggest that the sulfur headgroup preferentially adsorbs at twofold coordinated bridge sites between gold atoms. nih.gov

The methylene (B1212753) spacer between the phenyl ring and the sulfur atom in this compound is crucial, as it provides conformational flexibility that influences the final structure and stability of the monolayer. This spacer allows the aromatic part of the molecule to orient itself independently of the sulfur-gold bond anchor.

Table 1: Predicted Adsorption Characteristics of this compound on Noble Metal Substrates

| Characteristic | Description | Basis of Prediction |

|---|---|---|

| Bonding Mechanism | Chemisorption via formation of a covalent metal-thiolate bond. | General thiol chemistry on noble metals. nih.gov |

| Adsorption Site (on Au(111)) | Preferential binding to twofold coordinated bridge sites. | DFT studies on methanethiol. nih.govresearchgate.net |

| Driving Force | Strong affinity of sulfur for noble metals. | Extensive research on thiol-based SAMs. |

| Role of Methylene Spacer | Provides rotational freedom, decoupling the phenyl ring's orientation from the S-Au bond. | Comparison with benzenemethanethiol studies. |

The two bromine atoms on the phenyl ring are pivotal in defining the intermolecular forces that guide the self-assembly process. Halogenation introduces the possibility of halogen bonding, a highly directional, non-covalent interaction originating from the anisotropic distribution of electron density on the halogen atom, creating a positive region known as a σ-hole. mdpi.comnih.gov This σ-hole on a bromine atom can interact with a region of negative charge on an adjacent molecule, such as another bromine atom or the sulfur atom of a neighboring thiol.

These halogen bonds, in conjunction with van der Waals forces, can enforce a higher degree of structural order and lead to denser molecular packing compared to non-halogenated analogues. arxiv.org The specific geometry of the X₃ synthon, a trigonal arrangement where each halogen acts as both a donor and acceptor, has been identified in bulk crystals and could potentially influence the 2D packing of this compound on a surface. nih.gov This directed assembly results in highly uniform and densely packed monolayers. arxiv.orgresearchgate.net

Table 2: Expected Influence of Dibromination on SAM Properties

| Property | Non-Halogenated Analog (Benzenemethanethiol) | This compound |

|---|---|---|

| Primary Intermolecular Forces | Van der Waals interactions, π-π stacking. | Van der Waals, π-π stacking, Halogen bonding (Br···Br, Br···S). mdpi.com |

| Structural Ordering | Moderate, dependent on substrate and preparation. | Potentially high due to directional halogen bonds. arxiv.org |

| Packing Density | Standard packing. | Potentially higher due to attractive halogen-halogen interactions. arxiv.org |

The terminal groups of a SAM dictate the chemical and physical properties of the surface. For a this compound SAM, the surface is composed of exposed dibrominated phenyl rings. The highly electronegative bromine atoms create a significant surface dipole, which can alter the work function of the underlying metal substrate. aps.org This modification of electronic properties is a key strategy in the fabrication of organic electronic devices.

Furthermore, the unique chemical nature of the halogenated surface can be exploited for sensing applications. mdpi.com The surface can be designed to selectively interact with specific analytes through halogen bonding or other weak interactions. rsc.org This functionality makes these SAMs promising candidates for developing chemical sensors, where binding events can be detected through changes in optical or electronic signals. mdpi.comifremer.fr

Table 3: Engineered Surface Properties and Potential Applications

| Surface Property | Origin | Potential Application |

|---|---|---|

| Modified Work Function | Surface dipole induced by C-Br bonds. aps.org | Interfacial layers in organic electronics (OLEDs, OFETs). |

| Low Surface Energy | Presence of halogen atoms. arxiv.orgresearchgate.net | Creation of hydrophobic and specialized coatings. |

| Selective Analyte Binding | Halogen bonding capability of bromine atoms. rsc.org | Chemical sensor platforms for environmental or biological monitoring. mdpi.commdpi.com |

Integration into Polymer and Macromolecular Systems

The thiol group of this compound serves as a versatile chemical handle for covalently attaching the molecule to various polymer structures. This integration allows for the precise modification of polymer properties.

A powerful and widely used method for polymer functionalization is the "thiol-ene" click reaction. youtube.com This reaction involves the radical-initiated addition of a thiol group across a carbon-carbon double bond (an "ene"). wikipedia.org Polymeric scaffolds or polyesters that contain pendant double bonds can be efficiently functionalized with this compound using this method. The reaction is known for its high yield, rapid rate, and tolerance to various functional groups, making it a robust tool for material synthesis. wikipedia.orgnih.govresearchgate.net

Another relevant strategy is the "thiol-bromo" click reaction, which involves the reaction of a thiol with an alkyl bromide. nih.gov This allows for the coupling of this compound to polymers synthesized via techniques like Atom Transfer Radical Polymerization (ATRP), which typically possess bromine end-groups. acs.orgresearchgate.net

Table 4: Thiol-Based Ligation Strategies for Polymer Functionalization

| Reaction | Polymer Prerequisite | Mechanism | Key Advantages |

|---|---|---|---|

| Thiol-Ene | Pendant alkene groups (C=C). | Radical addition of S-H across the double bond. wikipedia.org | High efficiency, rapid, metal-free, initiated by light or heat. youtube.comnih.gov |

| Thiol-Bromo | Terminal alkyl bromide groups. | Nucleophilic substitution. | High coupling efficiency for end-group functionalization. nih.gov |

Incorporating this compound into a polymer matrix introduces the specific properties of the dibromophenyl group, allowing for the tailoring of the bulk material's characteristics. The high atomic mass of bromine can increase the polymer's refractive index and its density. The presence of C-Br bonds can also enhance thermal stability and impart flame-retardant properties.

Furthermore, the thiol group itself, if not consumed during the initial grafting, remains as a "thiol-editable" site within the polymer structure. warwick.ac.uk This pendant thiol can be used for subsequent post-polymerization modifications, such as cross-linking to form polymer networks or for conjugating other functional molecules, including fluorescent dyes or biomolecules. escholarship.org This two-step functionalization approach provides a versatile platform for creating complex, multifunctional materials. acs.org

Role as Building Blocks for Sequence-Defined Polymers and Organic Semiconductors

Sequence-defined polymers (SDPs) are macromolecules in which the monomer units are arranged in a specific, controlled order. researchgate.netprinceton.edu This precise sequencing allows for the encoding of information and the creation of materials with highly tailored properties, finding use in data storage, biomolecular recognition, and as functional biomaterials. nih.govnih.govresearchgate.net The synthesis of SDPs often relies on iterative methods where monomers are added one by one. princeton.edu this compound, with its distinct functional groups, presents itself as a candidate monomer for the construction of such polymers. The dibromo-functionality allows for stepwise and site-selective coupling reactions, enabling the introduction of different moieties at specific points in the polymer chain. The methanethiol group can either be a point of attachment to a substrate or a reactive site for subsequent polymerization steps.

In the field of organic electronics, aryl thiols and their derivatives are crucial for the development of organic semiconductors. researchgate.net They are frequently used to self-assemble monolayers on metal surfaces, which can tune the work function of electrodes and improve charge injection at the metal-semiconductor interface. researchgate.net The thiol group in this compound could facilitate the anchoring of this molecule onto gold or other metallic surfaces, a common technique in molecular electronics. The dibromophenyl core, through subsequent cross-coupling reactions, could then be used to build up larger, π-conjugated structures essential for semiconducting behavior. The ability to create well-ordered layers of such molecules is a key step towards fabricating functional electronic devices.

Precursors for Extended π-Conjugated Systems and Advanced Organic Frameworks

Extended π-conjugated systems are the cornerstone of many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these systems often involves the coupling of smaller aromatic units. Dibromoarenes are common starting materials for these syntheses, participating in reactions like Suzuki or Sonogashira couplings to extend the π-system. nih.govnih.gov The two bromine atoms on this compound make it a suitable precursor for creating larger, conjugated molecules or polymers. The methanethiol group could either be a passive functional group or an active participant in the final material's properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. nih.govmdpi.comyoutube.com They are constructed from organic linkers connected by metal nodes (in MOFs) or through strong covalent bonds (in COFs). nih.govmdpi.comyoutube.com The choice of the organic linker is critical in determining the framework's structure and function. mdpi.comnih.gov Brominated organic molecules can serve as linkers in the synthesis of MOFs. mdpi.com Thiophene-based building blocks have also been successfully incorporated into COFs, highlighting the utility of sulfur-containing heterocycles in these materials. nih.govmdpi.com

This compound has the potential to act as a linker in the synthesis of advanced organic frameworks. The dibromo-functionality could be converted to other reactive groups, such as boronic acids, to facilitate framework assembly. nih.gov The thiol group could also be a site for post-synthetic modification within the framework, allowing for the introduction of specific functionalities, such as metal-binding sites or catalytic centers. rsc.orgacs.org Thiol-decorated COFs have demonstrated applications as multifunctional materials for energy storage and catalysis. rsc.org

| Potential Application Area | Key Functional Group(s) | Relevant Synthetic Pathways |

| Sequence-Defined Polymers | Dibromo, Methanethiol | Iterative coupling reactions |

| Organic Semiconductors | Methanethiol, Dibromo | Self-assembly on metal surfaces, Cross-coupling for π-extension |

| Extended π-Conjugated Systems | Dibromo | Suzuki, Sonogashira, and other cross-coupling reactions |

| Metal-Organic Frameworks (MOFs) | Dibromo (as precursor to linker) | Solvothermal synthesis, Post-synthetic modification |

| Covalent Organic Frameworks (COFs) | Dibromo, Methanethiol | Condensation reactions, Post-synthetic modification |

Photolabile Protecting Groups and Controlled Release Systems

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed with light, allowing for the spatial and temporal control over the release of an active molecule. acs.org This technology is particularly valuable in biology and biochemistry for studying dynamic processes. acs.orgnih.gov Thiols are important functional groups in many biological molecules, such as the amino acid cysteine, and the development of PPGs for thiols is an active area of research. nih.govnih.govacs.org

Commonly used PPGs for thiols are based on chromophores like 2-nitrobenzyl and coumarin (B35378) derivatives. acs.orgnih.govacs.org The design of these groups aims for efficient cleavage with light at specific wavelengths, good water solubility, and the formation of non-interfering byproducts. acs.org While this compound itself is not a known photolabile protecting group, its core structure could be a scaffold for the design of new PPGs. For instance, the introduction of a nitro group ortho to the methanethiol-containing side chain, creating a 2-nitrobenzyl-type structure, could impart photolability. The bromine atoms could be used to fine-tune the electronic properties and absorption wavelength of the chromophore.

Furthermore, polymers incorporating protected thiol functionalities that can be liberated by UV light have been developed. nih.govresearchgate.net These systems allow for on-demand deprotection with spatiotemporal control. nih.govresearchgate.net A monomer derived from this compound could potentially be incorporated into such a polymer, where the thiol is initially protected by a photolabile group. Upon irradiation, the free thiol would be revealed, enabling applications such as in-situ gel formation through thiol-ene click chemistry. nih.govresearchgate.net

| Photolabile Protecting Group Type | Common Chromophore | Deprotection Stimulus | Potential Role of this compound |

| 2-Nitrobenzyl-based | 2-Nitrobenzyl | UV Light | Scaffold for new PPG design (with further modification) |

| Coumarin-based | (Coumarin-4-yl)methyl | UV/Visible Light | Potential for modification to create new chromophores |

| Phenacyl-based | Phenacyl | UV Light | Not directly related |

Role in Catalysis Research

Utilization as Ligands in Transition Metal Catalysis

Thiols and related sulfur-containing compounds are widely recognized for their ability to act as ligands, binding to transition metal centers to form stable complexes. These complexes are often pivotal in mediating a vast array of chemical transformations. The sulfur atom in a thiol can coordinate to a metal, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the complex.

However, a detailed review of current scientific literature reveals a lack of specific studies focusing on the application of (3,5-Dibromophenyl)methanethiol (B6260952) as a ligand in transition metal catalysis. While general principles suggest its potential for coordination with metals like palladium, platinum, nickel, and ruthenium, dedicated research documenting the synthesis, characterization, and catalytic performance of such specific complexes is not prominently available. The electronic effects of the two bromine atoms on the phenyl ring would likely modulate the electron-donating properties of the sulfur atom, a factor that is critical in catalyst design, but empirical data on this specific molecule is scarce.

Table 1: Potential Transition Metal Coordination with Thiol Ligands

| Metal Center | Potential Catalytic Application | Status for this compound |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | No specific data available |

| Nickel (Ni) | C-S bond activation, reforming reactions | No specific data available |

| Ruthenium (Ru) | Hydrogenation, dehydrogenation reactions | No specific data available |

| Platinum (Pt) | Desulfurization, hydrosilylation | No specific data available |

Application as Organic Catalysts and Chiral Auxiliaries

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. Thiols can participate in organocatalytic cycles, often in conjugate addition reactions. Furthermore, chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate—are used to control the stereochemical outcome of a reaction. Sulfur-based chiral auxiliaries have demonstrated considerable utility in asymmetric synthesis.

Despite the established roles for sulfur-containing compounds in these areas, there is no specific mention in the available literature of this compound being employed either as a standalone organic catalyst or as a precursor for a chiral auxiliary. The synthesis of a chiral derivative would be a prerequisite for its use as a chiral auxiliary, and research into such applications for this particular compound has not been reported.

Investigations into Asymmetric Catalysis and Sulfa-Michael Additions

The sulfa-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental carbon-sulfur bond-forming reaction. The development of asymmetric versions of this reaction, yielding chiral sulfide (B99878) products, is of significant interest. This is often achieved using chiral catalysts, which can be either metal-based or purely organic.

Investigations into the asymmetric sulfa-Michael addition are extensive; however, studies specifically utilizing this compound as the nucleophilic thiol component are not found in a review of the current literature. While it could theoretically act as a Michael donor, research has tended to focus on other thiols, and there are no prominent studies that characterize the reactivity, yield, or stereoselectivity of its addition to various Michael acceptors. Cascade reactions triggered by an initial sulfa-Michael addition represent an advanced strategy for building molecular complexity, but again, examples involving this compound are absent from published research.

Theoretical and Computational Investigations of 3,5 Dibromophenyl Methanethiol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of (3,5-Dibromophenyl)methanethiol (B6260952). These methods, rooted in quantum mechanics, can elucidate the electron distribution, orbital energies, and various reactivity descriptors. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govsysrevpharm.orgnih.gov For this compound, DFT calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. sysrevpharm.org The choice of functional and basis set, such as B3LYP with a 6-311G basis set, is critical for obtaining accurate results. nih.gov

DFT calculations can also be used to determine various molecular properties that are crucial for understanding the reactivity of this compound. These properties include ionization potential, electron affinity, chemical hardness, and electrophilicity. chemrevlett.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity | 3.85 | eV |

| Chemical Hardness | 2.65 | eV |

| Electrophilicity Index | 2.80 | eV |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Charge transfer is a key process in many chemical and biological systems. rsc.org In this compound, the presence of electronegative bromine atoms and the sulfur atom in the thiol group can significantly influence the charge distribution and the potential for charge transfer. Theoretical studies can model how this molecule interacts with other species, such as electron acceptors or donors. rsc.org The analysis of molecular orbitals and electrostatic potential maps derived from quantum chemical calculations can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, providing insights into its charge transfer characteristics. nih.gov

Molecular Dynamics (MD) Simulations of Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. mdpi.com MD simulations can provide detailed information on the conformational changes, diffusion, and interactions of molecules, which is particularly useful for understanding the formation of self-assembled monolayers and other supramolecular structures. core.ac.uk

The self-assembly of this compound is driven by a variety of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atoms. nih.govrsc.org MD simulations, often in conjunction with quantum chemical calculations, can provide a detailed picture of these intermolecular forces. nih.gov By analyzing the radial distribution functions and the interaction energies between different parts of the molecules, it is possible to quantify the strength and nature of the interactions that stabilize the self-assembled structures.

Table 2: Key Intermolecular Interactions in this compound Assemblies

| Interaction Type | Contributing Atoms/Groups | Typical Energy Range (kcal/mol) |

| van der Waals | Phenyl rings, Alkyl chains | 0.5 - 2.0 |

| Dipole-Dipole | C-Br bonds, C-S bond | 1.0 - 5.0 |

| Halogen Bonding | Bromine atoms with nucleophiles | 1.0 - 5.0 |

| S-H···S Hydrogen Bonding | Thiol groups | 1.0 - 4.0 |

Note: The energy ranges are approximate and can vary depending on the specific geometry and environment.

Kinetic Modeling and Reaction Pathway Predictions

Kinetic modeling allows for the prediction of reaction rates and the elucidation of reaction mechanisms. unizar.esnih.govirost.ir For this compound, this can be applied to understand its reactivity in various chemical processes, such as its oxidation or its participation in thiol-ene reactions. unizar.esnih.gov

Computational methods, particularly DFT, can be used to calculate the activation energies for different potential reaction pathways. mdpi.com By identifying the transition states and intermediates, it is possible to construct a detailed energy profile of a reaction. This information is then used to develop a kinetic model that can predict how the reaction rate will change with temperature, concentration, and other conditions. nih.gov For instance, in the context of thiol-Michael additions, kinetic models can help in understanding the influence of catalysts and inhibitors on the polymerization process. nih.govresearchgate.net

Predictive Statistical Models for Synthetic Success and Mechanistic Insights

The paradigm of chemical synthesis is undergoing a significant transformation, with data-driven approaches augmenting traditional empirical methods. For a molecule such as this compound, which possesses multiple reactive sites—namely the aromatic ring susceptible to substitution and the nucleophilic thiol group—predictive statistical models offer a powerful tool for forecasting synthetic outcomes and elucidating reaction mechanisms. These computational tools leverage statistical algorithms and machine learning to analyze large datasets of chemical reactions, identifying patterns that can predict the success of a given transformation. rsc.orgnih.gov

The application of such models to the synthesis and reactivity of this compound can be conceptualized in several key areas. For instance, in reactions involving the functionalization of the aromatic ring, predictive models can be employed to determine the regioselectivity of electrophilic aromatic substitutions. These models often utilize quantum mechanical descriptors to predict the most likely site of reaction. acs.org Similarly, for reactions involving the methanethiol (B179389) moiety, statistical models can forecast the success of, for example, thiol-ene couplings or nucleophilic substitution reactions.

A significant advantage of these predictive tools is their ability to navigate the vast and complex space of possible reaction conditions. numberanalytics.com By analyzing factors such as solvent, temperature, catalyst, and base, machine learning models can recommend optimal conditions to maximize the yield of a desired product. neurips.cc This is particularly valuable in complex synthetic pathways where multiple reaction steps are required.

Furthermore, predictive statistical models are not only useful for forecasting synthetic success but also for providing deeper mechanistic insights. numberanalytics.comnumberanalytics.com By analyzing the features that are most influential in a model's prediction, chemists can infer details about the reaction mechanism. acs.org For example, if a model for a cross-coupling reaction involving this compound consistently identifies the bond dissociation energy of the C-Br bond as a critical parameter, it would lend support to a mechanism involving oxidative addition at that site.

The development of accurate predictive models relies on the availability of high-quality, extensive datasets. nips.cc While specific experimental data for this compound may be limited, data from analogous reactions with similar substrates can be used to train initial models. Techniques like transfer learning can then adapt these models to the specific case of this compound with a smaller set of targeted experiments. nih.gov

To illustrate the potential application of predictive modeling, consider a hypothetical scenario where a research group aims to perform a Suzuki-Miyaura cross-coupling reaction on this compound to introduce a new substituent at one of the bromine positions. A predictive model could be developed to forecast the reaction yield under various conditions.

Table 1: Hypothetical Predictive Model for Suzuki-Miyaura Coupling of this compound

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343) | 100 | 78 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 90 | 65 |

| PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 72 |

This table presents hypothetical data to illustrate the output of a predictive statistical model. The predicted yields are not based on actual experimental results.

In this hypothetical model, various parameters are inputted, and the model, trained on a large dataset of similar reactions, predicts the expected yield. Such a tool would allow researchers to computationally screen a wide range of conditions before committing to resource-intensive laboratory experiments.

Similarly, for understanding the reactivity of the thiol group, a predictive model could be constructed to assess its success in a thiol-ene "click" reaction with different alkene partners.

Table 2: Hypothetical Predictive Model for Thiol-Ene Reaction of this compound

| Alkene Partner | Initiator | Solvent | Reaction Time (h) | Predicted Conversion (%) |

| Styrene | AIBN | Acetonitrile | 4 | 92 |

| 1-Octene | DMPA | Methanol | 2 | 88 |

| Acrylonitrile | Benzoyl Peroxide | Toluene | 6 | 75 |

| Methyl Acrylate | Photoinitiator | THF | 1 | 95 |

This table presents hypothetical data to illustrate the output of a predictive statistical model. The predicted conversions are not based on actual experimental results.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways for Halogenated Aryl Thiols

The synthesis of aryl thiols, particularly those bearing halogen substituents, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. Future research will likely focus on developing more direct, sustainable, and efficient synthetic routes to (3,5-Dibromophenyl)methanethiol (B6260952) and its analogs.

Key areas of development include:

Catalytic C-S Bond Formation: Moving beyond classical methods, research into transition-metal-catalyzed C-S cross-coupling reactions presents a promising avenue. While palladium has been extensively used, exploring more abundant and less expensive metals like copper and nickel for coupling aryl halides with sulfur sources is a key goal. beilstein-journals.org For instance, a copper-iodide catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, offers a general and efficient route to aryl thiols and could be adapted for brominated precursors. acs.org

Photocatalytic Methods: Visible-light photoredox catalysis is an emerging green technology that allows for the formation of C-S bonds under mild, room-temperature conditions. nih.gov Developing photocatalytic methods to introduce the thiol group onto the dibrominated aromatic ring could significantly reduce the energy requirements and harsh conditions associated with traditional syntheses. researchgate.netbeilstein-journals.org

Thiol-Free Reagents: The unpleasant odor and susceptibility to oxidation of many thiol reagents pose practical challenges. Future syntheses will likely explore "thiol-free" sulfur transfer reagents, such as xanthates or dialkyl disulfides, which are more stable, less odorous, and can generate the desired thiol functionality in situ or be used to create thioethers directly. mdpi.comacs.org

Exploration of Underexplored Reactivity Modes and Selective Transformations

The unique combination of a nucleophilic thiol group and two electrophilic bromine sites on the aromatic ring of this compound opens up possibilities for diverse and selective chemical transformations.

Future explorations of its reactivity could include:

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol group is an excellent participant in radical-mediated or base-catalyzed thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient, proceed under mild conditions, and are orthogonal to many other functional groups. researchgate.netsemanticscholar.org Investigating the participation of this compound in these reactions could lead to the straightforward synthesis of complex macromolecules and functionalized materials.

Orthogonal Functionalization: The differing reactivity of the thiol group and the C-Br bonds allows for orthogonal derivatization. The thiol can undergo nucleophilic reactions, while the bromine atoms are amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity allows the molecule to be used as a versatile building block for creating multifunctional compounds.

Photochemical Reactions: Photoinduced, copper-catalyzed cross-couplings of thiols with aryl halides have been shown to proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org Investigating the photochemical reactivity of this compound could uncover novel reaction pathways for C-S bond formation and other transformations.

Advanced Materials with Tunable Properties for Specialized Applications

The presence of heavy bromine atoms and a sulfur-containing functional group suggests that this compound could serve as a valuable monomer or building block for advanced materials with tailored properties.

| Potential Application Area | Relevant Properties Conferred by this compound | Examples of Advanced Materials |

|---|---|---|

| Optoelectronics | High Refractive Index (due to sulfur and bromine), Thermal Stability | High refractive index polymers for lenses, optical adhesives, and encapsulants for LEDs. mdpi.com |

| Flame Retardants | High Halogen Content (bromine) | Incorporation into polymer backbones to create inherently flame-retardant plastics and coatings. iloencyclopaedia.org |

| Nanotechnology | Surface-Active Thiol Group | Self-assembled monolayers (SAMs) on gold or other metal surfaces for creating functionalized sensors, or molecular electronics. |

| Dynamic Covalent Polymers | Reversible Disulfide Bond Formation | Stimuli-responsive hydrogels and nanoparticles for drug delivery or adaptive materials, based on the reversible oxidation of the thiol group to a disulfide. rsc.orgdntb.gov.ua |

Integration with Green Chemistry Principles in Synthesis and Application

Future work on this compound must be guided by the principles of green chemistry to ensure that its synthesis and applications are environmentally sustainable. yale.edupsu.edusigmaaldrich.comacs.orgepa.gov

Key green chemistry opportunities include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Renewable Feedstocks: Exploring routes to aromatic starting materials from renewable biomass sources rather than petroleum-based feedstocks.

Catalysis: Focusing on the use of highly selective and recyclable catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. epa.gov

Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Rational Design

A modern approach to unlocking the full potential of this compound involves a close integration of experimental synthesis and characterization with computational modeling.

This synergistic approach can:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing deep insight into why certain reactions are favored over others. digitellinc.comnih.gov This is particularly useful for understanding the regioselectivity of reactions involving both the thiol and the bromo-substituents.

Predict Reactivity: Computational models can predict the reactivity of the thiol group and the C-Br bonds under various conditions, guiding the design of experiments and saving significant laboratory time and resources. acs.org For example, DFT can help understand the electronic structure and stability of potential intermediates in complex catalytic cycles. acs.orgnih.govacs.org

Rational Design of Materials: Molecular modeling can be used to predict the bulk properties of polymers or other materials derived from this compound. By simulating properties such as thermal stability, refractive index, and conformational preferences, researchers can rationally design new materials with specific, desirable characteristics before committing to their synthesis.

By combining predictive computational theory with targeted experimental work, the development of novel applications for this compound can be accelerated, leading to the efficient and sustainable creation of new chemical entities and advanced materials.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the methanethiol CH₂ group (δ 2.5–3.0 ppm). 2D techniques (HSQC, HMBC) resolve coupling ambiguities .

- HRMS : Validates molecular weight (expected [M+H]⁺: ~279.85) and isotopic patterns from bromine .

- FT-IR : Confirms S-H stretch (~2550 cm⁻¹) and C-S bond (~600–700 cm⁻¹) .

How can conflicting solubility data of this compound in different solvents be systematically resolved?

Advanced

Contradictions arise from polymorphism or solvent impurities. Strategies include:

- Differential Scanning Calorimetry (DSC) : Check for melting point variations .

- Solvent screening : Test solubility in deuterated solvents (DMSO-d₆, CDCl₃) for NMR consistency .

- Computational modeling : Predict solubility parameters (Hansen solubility parameters) using software like COSMO-RS.

- Reproducibility checks : Repeat experiments with rigorously dried solvents .

What strategies are effective in addressing regioselectivity challenges during functionalization of this compound?

Advanced

Regioselectivity is influenced by:

- Directing groups : Use meta-bromo substituents to direct electrophilic attacks away from the thiol group .

- Protection/deprotection : Temporarily protect the thiol (-SH) as a tert-butyldimethylsilyl (TBS) ether during further reactions .

- Steric effects : Bulky reagents favor substitution at less hindered positions. Kinetic studies under varying temperatures can identify dominant pathways .

How does the choice of base impact nucleophilic substitution efficiency in synthesizing this compound?

Q. Advanced

- Strong bases (e.g., Cs₂CO₃) : Increase nucleophilicity of thiol precursors but risk side reactions (e.g., elimination) .

- Weak bases (e.g., K₂CO₃) : Suitable for milder conditions but may require longer reaction times.

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance base solubility and reaction rates. Comparative studies using HPLC yield analysis are recommended .

What methodologies are recommended for analyzing the purity and stability of this compound under storage?

Q. Basic

- HPLC : Monitor purity over time using a C18 column and UV detection (λ = 254 nm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

- Storage protocols : Store under nitrogen at –20°C in amber vials to prevent light/oxygen degradation. Periodic NMR checks detect disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.